(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
Description
This compound features a piperazine core linked to a tetrahydrocinnoline moiety and a 4-(trifluoromethoxy)phenyl group. The tetrahydrocinnoline ring introduces conformational rigidity, while the trifluoromethoxy substituent enhances electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)29-16-7-5-14(6-8-16)19(28)27-11-9-26(10-12-27)18-13-15-3-1-2-4-17(15)24-25-18/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRDFGCBWIHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrocinnolin-3-yl moiety and the piperazine ring. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, utilizing reactors and purification systems to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in research or industrial applications.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a tool for studying biological processes or as a potential therapeutic agent.
Medicine: : Its unique properties could make it useful in drug development, particularly in targeting specific diseases.
Industry: : It can be employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound is compared to piperazine derivatives with aryl or heteroaryl substituents (Table 1). Key differences include:
- Tetrahydrocinnoline vs. Phenyl Groups: The bicyclic tetrahydrocinnoline in the target compound may enhance steric bulk and rigidity compared to simpler phenyl groups in analogs like compounds 12–15 () or MK47 (). This could influence binding affinity or solubility .
- Trifluoromethoxy vs. Trifluoromethyl: The 4-(trifluoromethoxy)phenyl group differs from MK47’s 4-(trifluoromethyl)phenyl.
- Nitro/Amino Substitutents: Compounds 12–15 () feature nitro or amino groups on the phenyl ring, which are absent in the target compound.
Physical Properties
- Melting Points : Analogs with nitro groups (e.g., 12 , 13 ) exhibit higher melting points (185–190°C), likely due to crystallinity from polar nitro substituents. The target compound’s physical state is unspecified but may differ due to its bicyclic structure .
- State at Room Temperature: Compounds 14 and 15 () exist as viscous oils, whereas MK47 is an orange solid. The tetrahydrocinnoline’s rigidity might favor a solid state for the target compound .
Tabulated Comparison of Key Analogs
Implications of Structural Differences
- Bioactivity: The tetrahydrocinnoline moiety may improve target selectivity compared to simpler arylpiperazines, as seen in other bicyclic systems. However, the lack of nitro/amino groups could reduce hydrogen-bonding interactions .
- Synthetic Feasibility: If the target compound requires nitro reduction or coupling reactions, yields may align with analogs (80–83%), though steric hindrance from the tetrahydrocinnoline could complicate synthesis .
Biological Activity
The compound (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, identified by its CAS number 2034502-87-7, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.4 g/mol. The structure features a piperazine ring connected to a tetrahydrocinnoline moiety and a trifluoromethoxy-substituted phenyl group. This unique arrangement is believed to contribute to its specific biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034502-87-7 |
| Molecular Formula | C20H21F3N4O2 |
| Molecular Weight | 406.4 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Intermediate : The piperazine ring is synthesized by reacting appropriate carbonyl compounds with piperazine.
- Introduction of Tetrahydrocinnoline : This moiety is added through nucleophilic substitution reactions.
- Final Coupling : The trifluoromethoxy phenyl group is introduced to complete the synthesis.
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- σ1 Receptor Binding : It has been shown to bind to sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release.
- Influence on Cell Survival Pathways : The compound may affect pathways related to cell survival and apoptosis, indicating potential applications in neuroprotective and anticancer therapies .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation in vitro and in vivo models .
Case Studies
- Neuroprotective Effects : In a study involving animal models of neurodegenerative diseases, the compound showed promise in reducing neuronal death and improving cognitive function through its σ1 receptor activity.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Comparative Analysis
A comparison with structurally similar compounds reveals unique biological activities associated with the trifluoromethoxy substitution. While other piperazine derivatives have shown varying degrees of activity against different biological targets, the specific combination in this compound enhances its potential therapeutic applications.
| Compound Name | Biological Activity |
|---|---|
| Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | σ1 receptor binding; neuroprotective effects |
| (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | Anticancer properties; versatile chemical reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, and what purification techniques ensure high yields?
- Methodology : Multi-step synthesis involving condensation of tetrahydrocinnoline derivatives with piperazine intermediates, followed by coupling to a trifluoromethoxy-substituted benzoyl chloride. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography using gradients of ethyl acetate/hexane . Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) is critical.
Q. How can NMR and mass spectrometry be employed to confirm the structural integrity of the compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., tetrahydrocinnolinyl protons at δ 2.8–3.5 ppm, piperazine methylenes at δ 3.0–3.7 ppm, and trifluoromethoxy aryl protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) matching the theoretical mass (C₂₀H₂₁F₃N₄O₂: calc. 422.16) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test affinity for kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cell Viability Assays : Use MTT or resazurin assays in cancer/primary cell lines to assess cytotoxicity (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodology :
- Substituent Variation : Synthesize analogs with modified tetrahydrocinnoline (e.g., electron-withdrawing groups) or piperazine (e.g., N-alkylation) moieties .
- Binding Affinity Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like serotonin receptors .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier results .
Q. What strategies mitigate instability of the compound under physiological conditions (e.g., hydrolysis of the trifluoromethoxy group)?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to protect reactive sites .
Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
